

Formation of AR-C133913XX from Ticagrelor: An In-depth Technical Guide

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Compound of Interest

Compound Name: AR-C133913XX

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Abstract

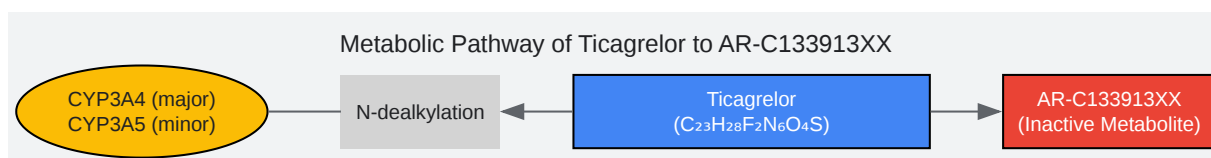
This technical guide provides a comprehensive overview of the formation of **AR-C133913XX**, a major metabolite of the antiplatelet drug Ticagrelor. Ticagrelor undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes, leading to the formation of several metabolites, including the inactive metabolite **AR-C133913XX**. This document details the metabolic pathway, enzymatic kinetics, and experimental protocols for the characterization of this biotransformation. Quantitative data are presented in structured tables for clarity, and key processes are visualized using diagrams generated with Graphviz to facilitate understanding for researchers, scientists, and professionals in drug development.

Introduction

Ticagrelor is a direct-acting, reversible P2Y₁₂ receptor antagonist that inhibits platelet aggregation and is widely used in the treatment of acute coronary syndromes. Unlike thienopyridine antiplatelet agents, Ticagrelor does not require metabolic activation to exert its therapeutic effect. However, it is extensively metabolized in the liver, leading to the formation of both active and inactive metabolites. One of the main metabolites is **AR-C133913XX**, formed through N-dealkylation of the parent drug.^[1] Understanding the formation of this metabolite is crucial for a complete pharmacokinetic and safety profile of Ticagrelor.

Metabolic Pathway of AR-C133913XX Formation

The primary metabolic pathway for the formation of **AR-C133913XX** from Ticagrelor is N-dealkylation. This reaction is catalyzed predominantly by the cytochrome P450 enzyme CYP3A4, with a minor contribution from CYP3A5.[2] The chemical transformation involves the removal of the cyclopropyl group from the amino group of the triazolopyrimidine core of Ticagrelor.



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Metabolic conversion of Ticagrelor to **AR-C133913XX**.

Quantitative Data

The enzymatic kinetics of **AR-C133913XX** formation have been characterized in in vitro studies using human liver microsomes. The key quantitative parameters are summarized in the table below.

Parameter	Value	Reference
Enzyme	CYP3A4 (major), CYP3A5 (minor)	[2]
Apparent Km	38.8 μ M	[3]
Vmax	417 pmol/min/mg protein	[3]

Experimental Protocols

In Vitro Metabolism of Ticagrelor in Human Liver Microsomes

This protocol describes the general procedure for determining the kinetic parameters of **AR-C133913XX** formation from Ticagrelor.

Materials:

- Human Liver Microsomes (HLM)
- Ticagrelor
- NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
- Potassium phosphate buffer (pH 7.4)
- Acetonitrile (ACN)
- Internal standard (IS) for LC-MS/MS analysis
- **AR-C133913XX** reference standard

Procedure:

- Preparation of Incubation Mixtures:
 - Prepare a stock solution of Ticagrelor in a suitable solvent (e.g., DMSO).
 - In microcentrifuge tubes, pre-incubate human liver microsomes (final concentration, e.g., 0.5 mg/mL) in potassium phosphate buffer (100 mM, pH 7.4) at 37°C for 5 minutes.
 - Add varying concentrations of Ticagrelor (e.g., 0.5 µM to 100 µM) to the microsomal suspension.
- Initiation and Termination of the Reaction:
 - Initiate the metabolic reaction by adding the NADPH regenerating system.
 - Incubate the mixture at 37°C with shaking for a specified time (e.g., 30 minutes).
 - Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

- Sample Processing:
 - Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
 - Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Quantification of **AR-C133913XX** by LC-MS/MS

This protocol outlines a general method for the quantification of **AR-C133913XX**. Specific parameters may need optimization.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

Chromatographic Conditions:

- Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 μ m).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient to separate **AR-C133913XX** from Ticagrelor and other metabolites.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.

Mass Spectrometric Conditions:

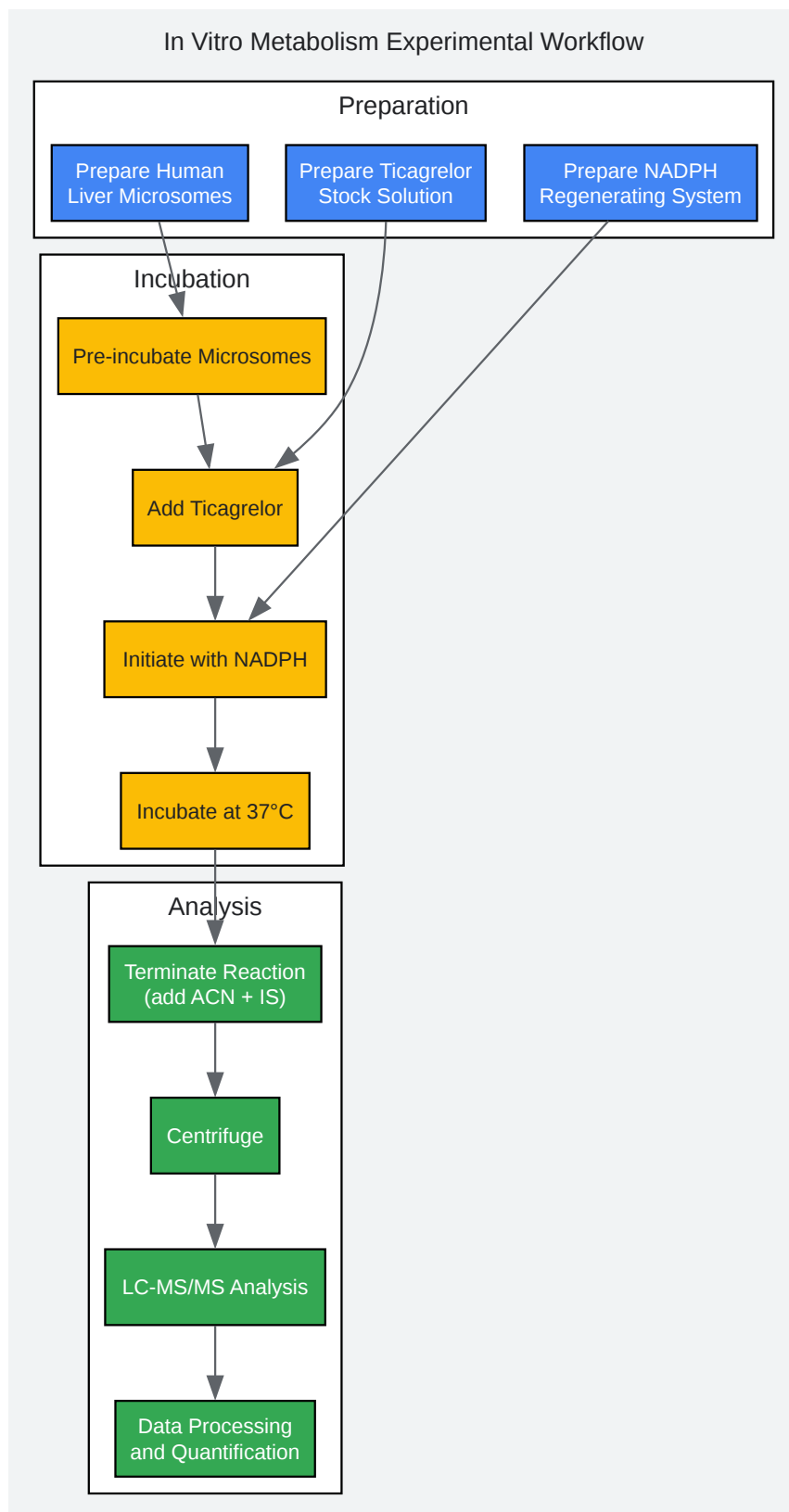
- Ionization Mode: Positive or Negative Electrospray Ionization (ESI).

- Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for **AR-C133913XX** and the internal standard.
- Data Analysis: Quantify **AR-C133913XX** by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the **AR-C133913XX** reference standard.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for an in vitro metabolism study of Ticagrelor.

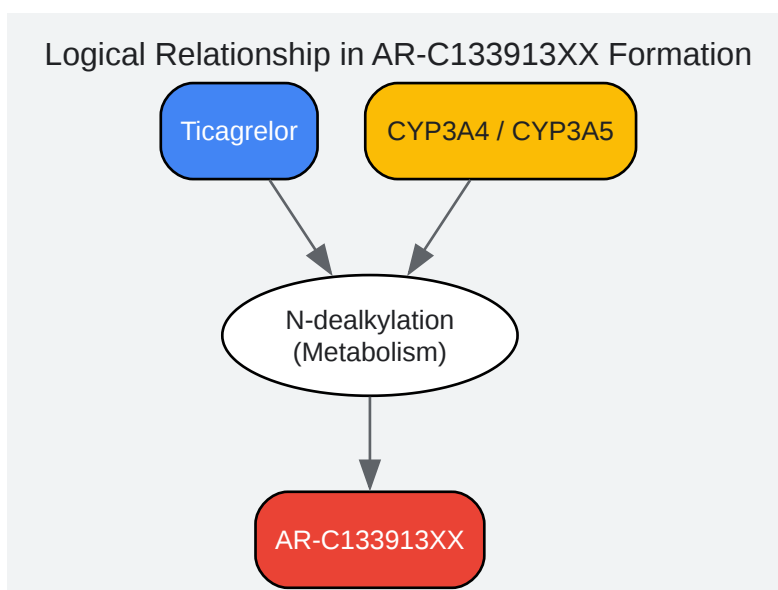


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Workflow for in vitro metabolism of Ticagrelor.

Logical Relationship of Key Components

The diagram below shows the logical relationship between the substrate, enzyme, and product in the formation of **AR-C133913XX**.



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Key components in **AR-C133913XX** formation.

Conclusion

The formation of **AR-C133913XX** is a significant metabolic pathway for Ticagrelor, primarily driven by CYP3A4-mediated N-dealkylation. This technical guide provides essential information for researchers and drug development professionals, including quantitative kinetic data and detailed experimental protocols for the in vitro characterization of this metabolic process. The provided visualizations of the metabolic pathway and experimental workflow serve to further clarify these complex processes. A thorough understanding of the metabolism of Ticagrelor, including the formation of its inactive metabolites, is critical for the comprehensive assessment of its pharmacology and for predicting potential drug-drug interactions.

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